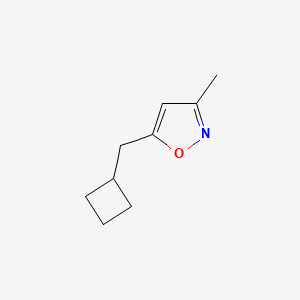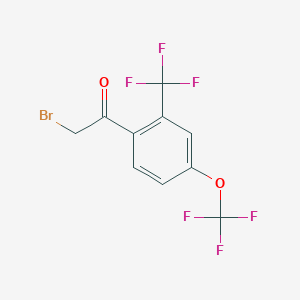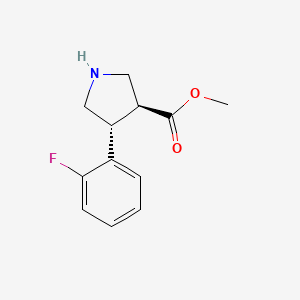
(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring substituted with a 2-fluorophenyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Paal-Knorr pyrrole condensation reaction.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a substitution reaction using a suitable fluorinated benzene derivative.
Esterification: The carboxylate group is introduced through esterification, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles to the aromatic ring.
Applications De Recherche Scientifique
(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Fluorophenyl derivatives: Compounds with a fluorinated benzene ring.
Uniqueness
(3S,4R)-Methyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H14FNO2 |
|---|---|
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
methyl (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10+/m0/s1 |
Clé InChI |
PHKQMBKXMIDZOI-VHSXEESVSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2F |
SMILES canonique |
COC(=O)C1CNCC1C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


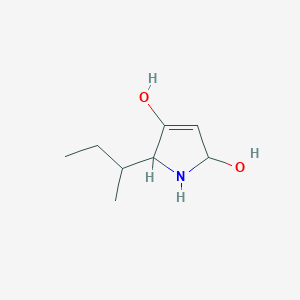
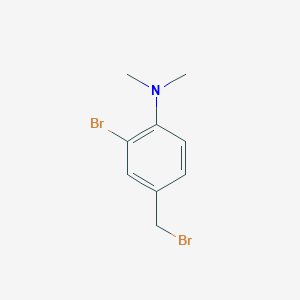
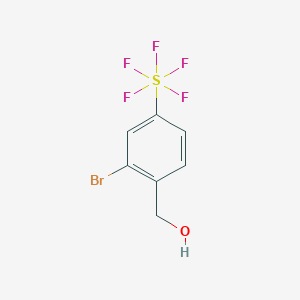
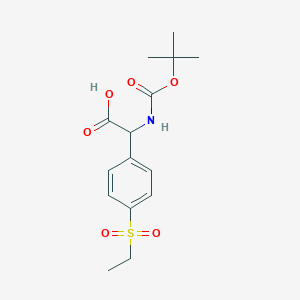
![2-(Chloromethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12857602.png)
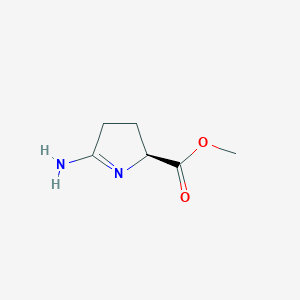
![N-[(S)-1-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-2-methyl-propyl]-benzamide](/img/structure/B12857614.png)

![2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde](/img/structure/B12857617.png)
![2-Chloro-5-iodobenzo[d]oxazole](/img/structure/B12857619.png)
